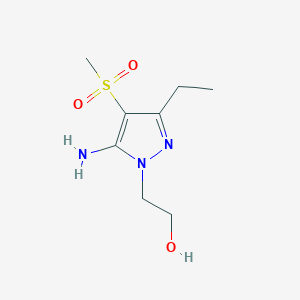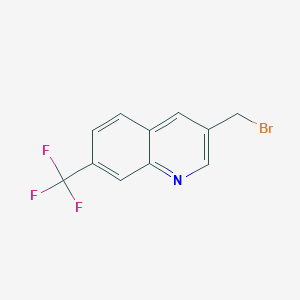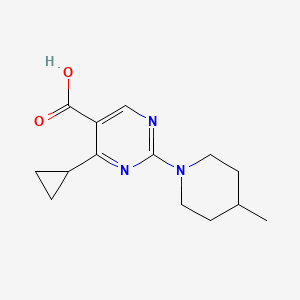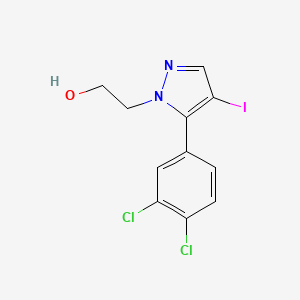
2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that features a pyrazole ring substituted with a 3,4-dichlorophenyl group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the 3,4-dichlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 3,4-dichlorobenzene.
Attachment of the ethanol group: This can be achieved through a nucleophilic substitution reaction where the pyrazole ring is reacted with an appropriate ethylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the iodine substituent, to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium cyanide are commonly used.
Major Products
Oxidation: 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of halogenated pyrazole derivatives on biological systems.
Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 3,4-dichlorophenyl group and the iodine atom can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the iodine substituent.
2-(5-(3,4-Dichlorophenyl)-4-bromo-1H-pyrazol-1-yl)ethanol: Contains a bromine atom instead of iodine.
2-(5-(3,4-Dichlorophenyl)-4-chloro-1H-pyrazol-1-yl)ethanol: Contains a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol makes it unique compared to its analogs. Iodine can significantly influence the compound’s reactivity, biological activity, and physicochemical properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Propriétés
Formule moléculaire |
C11H9Cl2IN2O |
|---|---|
Poids moléculaire |
383.01 g/mol |
Nom IUPAC |
2-[5-(3,4-dichlorophenyl)-4-iodopyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H9Cl2IN2O/c12-8-2-1-7(5-9(8)13)11-10(14)6-15-16(11)3-4-17/h1-2,5-6,17H,3-4H2 |
Clé InChI |
XEEUFULBFGWFIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=NN2CCO)I)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


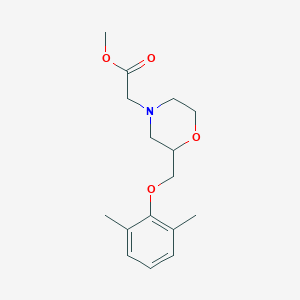
![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B11776724.png)
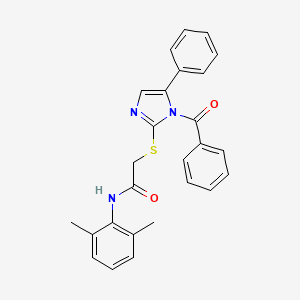
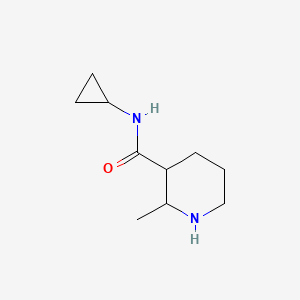
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11776740.png)
![Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11776745.png)
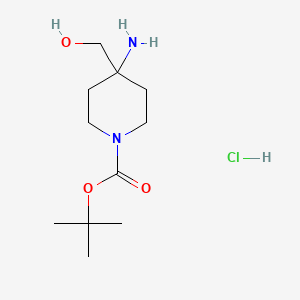
![5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11776749.png)
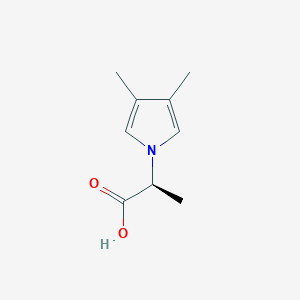
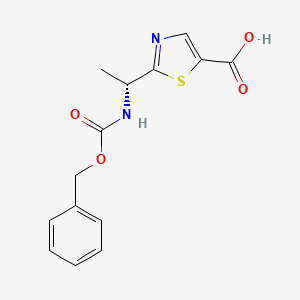
![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
